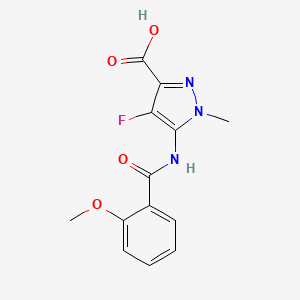

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

説明

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12FN3O4 and its molecular weight is 293.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1707392-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 293.25 g/mol. The compound features a pyrazole core substituted with a fluorine atom and a methoxybenzamido group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, with IC50 values in the low micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.08 |

| Compound B | MCF-7 | 5.33 |

| Compound C | PC-3 | 1.48 |

In particular, the presence of the methoxy group in the structure has been correlated with enhanced anticancer activity against several cancer types, including breast and prostate cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking studies that suggested binding to the colchicine site on tubulin . The compound's ability to induce apoptosis has also been noted, with alterations in Bcl-2 and Bax expression levels indicating a pro-apoptotic mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of cytokine production and interference with signaling pathways such as p38 MAPK .

Case Studies

- Study on Pyrazole Derivatives : A comprehensive study involving various pyrazole derivatives reported that compounds similar to this compound demonstrated marked inhibition of cancer cell proliferation across multiple lines, reinforcing the significance of structural modifications in enhancing biological activity .

- Mechanistic Insights : In vitro assays conducted on cell lines treated with this compound revealed significant changes in cell viability and proliferation rates, supporting its role as a potential therapeutic agent against cancer .

化学反応の分析

Nucleophilic Substitution at the Pyrazole Ring

The fluorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid and methoxybenzamido groups.

-

Reaction with Amines :

Fluoropyrazoles undergo substitution with primary/secondary amines to form amino derivatives. For example, fluoropyrazole analogs react with hydrazines or alkylamines under mild conditions (e.g., DMF, 60–80°C) to yield substituted pyrazoles .

Example Reaction :

Conditions: DMF, 80°C, 6–8 hours.

Cyclization and Condensation Reactions

The carboxylic acid group at position 3 and the amide group at position 5 enable cyclization or condensation with bifunctional reagents:

-

Formation of Heterocyclic Systems :

Reaction with thiourea or guanidine derivatives generates fused pyrazolo[3,4-d]pyrimidines or thiazole hybrids. Such reactions typically require acidic or basic catalysts (e.g., POCl₃ or NaH) .

Example Pathway :

-

Activation of the carboxylic acid via chloride formation (SOCl₂).

-

Condensation with thiourea to form a thioamide intermediate.

-

Cyclization under heat to yield a pyrazolo-thiazine derivative .

Acid-Base Reactions and Salt Formation

The carboxylic acid group participates in salt formation with inorganic/organic bases:

| Base | Product | Solubility | Application |

|---|---|---|---|

| NaOH | Sodium salt | Water-soluble | Improved bioavailability |

| Diethylamine | Amine salt | Organic-soluble | Catalysis or complexation |

| Hydroxylamine | Hydroxamic acid derivative | Variable | Chelation or prodrug synthesis |

Data adapted from studies on 4-fluoro-pyrazole-3-carboxylic acid analogs .

Catalytic Functionalization

Transition-metal-catalyzed reactions modify the methoxybenzamido or pyrazole moieties:

-

Suzuki-Miyaura Coupling :

The methoxybenzamido group’s aryl ring can undergo cross-coupling with boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at the ortho position of the methoxy group .

Optimized Conditions :

Oxidation and Reduction

-

Oxidation :

The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance from the methoxybenzamido group may reduce efficiency . -

Reduction :

The amide group is resistant to standard reducing agents (e.g., LiAlH₄), but selective reduction of nitro or ketone intermediates (if present) is feasible .

Thermal and Photochemical Stability

Studies on related fluoropyrazoles indicate:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs?

The synthesis typically involves a multi-step process starting with a pyrazole core. For example, condensation reactions (e.g., amidation at the 5-position) are used to introduce the 2-methoxybenzamido group. A fluorination step is critical for introducing the 4-fluoro substituent, often via electrophilic substitution or halogen exchange. Solvent choice (e.g., DMF/water mixtures) and catalysts like Pd(PPh₃)₄ are employed for cross-coupling reactions to install aryl groups . Purification involves column chromatography or recrystallization to achieve ≥97% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and assess regioselectivity (e.g., distinguishing between N-methyl and carboxylic acid protons).

- IR Spectroscopy : Identification of carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Melting Point Analysis : To assess purity and consistency with literature values .

Q. How is the compound screened for preliminary biological activity in academic research?

Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, fluorometric assays measure IC₅₀ values using purified enzymes and synthetic substrates. Cellular assays (e.g., cytotoxicity in cancer cell lines) may follow, with results compared to positive controls like known inhibitors .

Advanced Research Questions

Q. What strategies optimize the yield of the fluorination step in the synthesis?

Yield optimization requires careful control of reaction conditions:

- Electrophilic Fluorination : Use of Selectfluor® or DAST in anhydrous solvents (e.g., acetonitrile) at controlled temperatures (0–25°C).

- Catalytic Systems : Pd-mediated fluorination with KF or CsF as fluoride sources improves regioselectivity.

- Work-Up : Acidic or basic extraction to remove unreacted reagents, followed by silica gel chromatography .

Q. How can structural ambiguities in the pyrazole core be resolved?

Advanced techniques include:

- Single-Crystal X-ray Diffraction : To confirm substituent orientation and hydrogen-bonding networks (e.g., between the carboxylic acid and amide groups) .

- Dynamic NMR Studies : For resolving conformational isomerism caused by restricted rotation of the 2-methoxybenzamido group .

Q. What structural modifications enhance target selectivity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies focus on:

- P1 Modifications : Replacing the 2-methoxybenzamido group with bulkier substituents (e.g., 4-chlorophenyl) to improve hydrophobic interactions with enzyme pockets.

- P4 Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 1-methyl position to enhance metabolic stability and permeability .

Q. How are analytical methods validated to address purity discrepancies in batch synthesis?

- HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- Spiking Experiments : Add known impurities (e.g., unreacted starting materials) to confirm detection limits.

- Quantitative NMR (qNMR) : To cross-validate purity assessments against HPLC results .

Q. How should researchers resolve contradictory bioactivity data across different assays?

Contradictions may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation.

- Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the amide bond) may reduce apparent activity. Validate stability via LC-MS before testing .

- Protein Binding : High plasma protein binding (measured via equilibrium dialysis) can reduce free compound concentration, necessitating dose adjustment in in vivo models .

特性

IUPAC Name |

4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMCKTDUARHEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。